2-Butanone sec-butyl hydrazone
Description
2-Butanone sec-butyl hydrazone is a hydrazone derivative synthesized via the condensation of 2-butanone (a simple ketone) with sec-butyl hydrazine. Hydrazones are characterized by the presence of the R₁R₂C=N–NH₂ functional group and are widely studied for their biological activities, including antimicrobial and antioxidant properties .
Properties
CAS No. |
57874-52-9 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(butan-2-ylideneamino)butan-2-amine |
InChI |
InChI=1S/C8H18N2/c1-5-7(3)9-10-8(4)6-2/h7,9H,5-6H2,1-4H3 |
InChI Key |
PSEJHDMQAHLTJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NN=C(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butanone sec-butyl hydrazone can be synthesized through the reaction of 2-butanone with sec-butyl hydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Butanone+sec-Butyl hydrazine→2-Butanone sec-butyl hydrazone+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the condensation of ketones with hydrazines. This method is scalable and can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Reactions Involving 2-Butanone sec-Butyl Hydrazone
The primary reaction involving this compound is its formation through condensation. Additionally, this compound can undergo various reactions:
-
Hydrolysis
-
Isomerization
Reactions are typically monitored using techniques such as gas chromatography or high-performance liquid chromatography (HPLC) to analyze product formation and purity. Relevant data regarding its reactivity include potential interactions with strong acids or bases leading to hydrolysis or degradation.
Factors Influencing Hydrazone Formation
Several factors influence the rate of hydrazone formation :
-
Electronic Effects : Electron-withdrawing groups can increase the reactivity of aldehydes in hydrazone formation .
-
Steric Effects : Steric effects are generally moderate for this reaction, and increased substitution is not always detrimental to the rate, especially for ketones . For example, t-butyl-ketone reacts faster than diisopropyl ketone, which in turn reacts faster than 2-butanone, showing a significant enhancement by alkyl substitution .
-
Acid/Base Catalysis : Reactions can be significantly faster with a 2-carboxy-substituted hydrazine .
Spectroscopic Data of Hydrazones
The table below shows the spectroscopic properties of synthesized hydrazones :
| Property | Range |
|---|---|
| N–H stretching band | 3207.62–3159.40 cm–1 |
| C═O stretching band | 1705.07–1654.92 cm–1 |
| S-CH2 protons | 4.25–4.73 ppm |
| N–H proton of the hydrazone | 11.47–12.09 ppm |
| CH═N proton | 7.88–8.26 ppm |
| S-CH2 carbon | 34.76–35.02 ppm |
| CH═N carbons | 142.95–145.19 ppm |
| C═O carbons | 167.08–168.27 ppm |
Rapid Hydrazone Formation
Scientific Research Applications
2-Butanone sec-butyl hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its pharmacological properties, including potential anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Butanone sec-butyl hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can undergo redox reactions that contribute to its pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
a) Hydrazone Derivatives of Naringin (e.g., Compound 2a)
highlights a naringin-derived hydrazone (compound 2a) with notable antibacterial (MIC: 62.5 µg/mL) and antioxidant (IC₅₀: 3.7 µg/mL) activities. Key differences include:
- Parent backbone: Naringin (a flavonoid) vs. 2-butanone (a small aliphatic ketone).
- Substituents: The sec-butyl group in 2-butanone hydrazone may influence lipophilicity and bioavailability compared to naringin’s glycoside structure .
b) Parent Compound: 2-Butanone
2-Butanone (CAS 78-93-3) is a volatile, flammable liquid (flash point: -9°C) with moderate toxicity (H225, H319, H336) . Its hydrazone derivative is expected to exhibit reduced volatility due to the addition of the sec-butyl hydrazine moiety. However, flammability risks may persist depending on residual solvent content during synthesis.
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for preparing 2-butanone sec-butyl hydrazone?
Answer:
this compound is synthesized via condensation of 2-butanone with sec-butyl hydrazine under acidic or neutral conditions. Key steps include:
- Reagent Ratios: Use a 1:1 molar ratio of ketone to hydrazine derivative to minimize side reactions.
- Catalysis: Acidic catalysts (e.g., acetic acid) accelerate hydrazone formation by protonating the carbonyl group, enhancing electrophilicity .
- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl peak (C=O, ~1700 cm⁻¹) disappearance .
- Purification: Isolate the product via recrystallization or column chromatography.
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect the C=N stretch (~1600 cm⁻¹) and absence of the ketone C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the hydrazone structure .
Advanced: What experimental strategies resolve contradictions in reported biological activities of hydrazone derivatives?
Answer:
Discrepancies in biological activity data (e.g., insecticidal vs. antifungal efficacy) may arise from:
- Assay Variability: Standardize bioassay protocols (e.g., pest species, incubation time) to enable cross-study comparisons.
- Compound Purity: Validate purity (>95%) via HPLC or GC-MS to exclude impurities influencing activity .
- Structural Confirmation: Re-synthesize disputed compounds and retest under controlled conditions .
- Meta-Analysis: Perform statistical aggregation of published data to identify trends or outliers .
Advanced: How can computational methods elucidate the mechanism of action of this compound in agrochemical applications?
Answer:
- Molecular Docking: Simulate interactions with biological targets (e.g., insect acetylcholinesterase) using software like AutoDock. Prioritize binding poses with hydrogen bonds between the hydrazone NH group and target residues (e.g., Arg 929) .
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., C=N bond) for electrophilic attack .
- QSAR Modeling: Develop quantitative structure-activity relationship models using substituent parameters (e.g., Hammett constants) to predict bioactivity .
Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- Storage: Keep in airtight containers at ≤25°C, away from ignition sources .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers extrapolate toxicity data for this compound when direct studies are lacking?
Answer:
- Read-Across Approach: Use toxicity data from structural analogs (e.g., n-butyl chloroformate) with similar RD50 values (e.g., mouse respiratory distress thresholds) .
- In Silico Toxicology: Apply tools like OECD QSAR Toolbox to predict acute toxicity (e.g., LC50) based on functional group contributions .
- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity) before progressing to in vivo models .
Advanced: What methodologies quantify oxidative degradation products of hydrazone derivatives in environmental samples?
Answer:
- Colorimetric Analysis: React degradation products (e.g., aldehydes) with benzaldehyde hydrazone, and measure absorbance at 400 nm .
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to separate and quantify hydrazone fragments .
- Mass Spectrometry: Apply LC-MS/MS to identify low-concentration degradation intermediates via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
